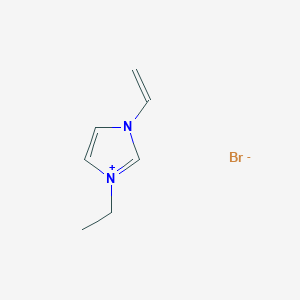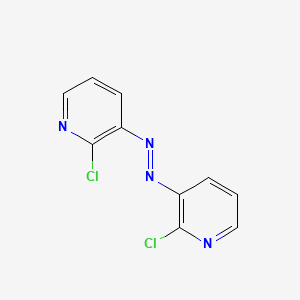
2,4-Difluorobenzylmagnesium chloride, 0.25 M in 2-MeTHF
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Organomagnesium compounds, also known as Grignard reagents, are a class of reagents commonly used in organic synthesis. They are typically represented as R-Mg-X, where R is an organic group and X is a halide. In the case of 2,4-Difluorobenzylmagnesium chloride, the R group would be a 2,4-difluorobenzyl group .
Synthesis Analysis
Grignard reagents are typically synthesized by reacting an alkyl or aryl halide with magnesium metal in an ether solvent, such as diethyl ether or tetrahydrofuran (THF). The reaction proceeds via a single electron transfer mechanism .Molecular Structure Analysis
The molecular structure of a Grignard reagent involves a polar covalent bond between the carbon atom of the organic group and the magnesium atom. The halogen atom is also bonded to the magnesium atom, resulting in a linear or near-linear geometry around the magnesium .Chemical Reactions Analysis
Grignard reagents are strong nucleophiles and bases. They can react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds. They can also react with water, alcohols, or acids to form hydrocarbons .Physical And Chemical Properties Analysis
Grignard reagents are typically colorless solutions, although they can sometimes appear brown due to the presence of small amounts of metallic magnesium. They are highly reactive and sensitive to moisture and air .作用机制
安全和危害
未来方向
The use of Grignard reagents in organic synthesis continues to be a vibrant area of research. Recent advances include the development of new methods for the preparation of Grignard reagents, the use of Grignard reagents in cross-coupling reactions, and the development of catalytic reactions involving Grignard reagents .
属性
IUPAC Name |
magnesium;2,4-difluoro-1-methanidylbenzene;chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2.ClH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTGAPFCXCVWRI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)F)F.[Mg+2].[Cl-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.87 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![8-Chloro-2,3,4,5,10,11-hexahydro-3,3-dimethyl-11-(6-nitro-1,3-benzodioxol-5-yl)-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B6359934.png)
![Methyl 2-(2H-benzo[d][1,2,3]triazol-2-yl)acetate](/img/structure/B6359935.png)

![tert-Butyl 8-azabicyclo[3.2.1]oct-2-ene-8-carboxylate](/img/structure/B6359940.png)



